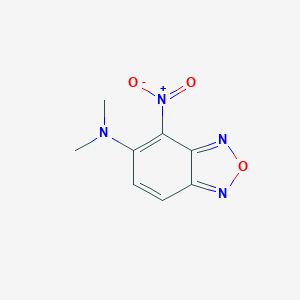

Benzofurazan, 5-(dimethylamino)-4-nitro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido N-Glicolilneuramínico, comúnmente conocido como Neu5Gc, es una molécula de ácido siálico que se encuentra en la mayoría de los mamíferos no humanos . Los humanos no pueden sintetizar el ácido N-Glicolilneuramínico debido a una mutación en el gen CMAH . Este compuesto está estrechamente relacionado con el ácido N-Acetilneuramínico, difiriendo por un solo átomo de oxígeno .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido N-Glicolilneuramínico se sintetiza a partir del ácido N-Acetilneuramínico mediante la acción de la enzima CMP-N-Acetilneuramínico hidroxilasa . Esta enzima facilita la hidroxilación del CMP-N-Acetilneuramínico, convirtiéndolo en CMP-N-Glicolilneuramínico . La reacción implica un sistema de transporte de electrones utilizando citocromo b5 y reductasa del citocromo b5 .

Métodos de producción industrial

La producción industrial del ácido N-Glicolilneuramínico no es común debido a su uso limitado en humanos. Puede producirse en entornos de laboratorio utilizando tecnología de ADN recombinante para expresar la enzima CMP-N-Acetilneuramínico hidroxilasa en células huésped adecuadas .

Análisis De Reacciones Químicas

Electrophilic Reactivity

-

In reactions with sym-triaminobenzenes , C-C coupling occurs predominantly at the para-position relative to the dimethylamino group, forming zwitterionic intermediates (e.g., WM or W ) .

-

Steric effects from the dimethylamino group suppress competing pathways, such as σ-complex formation at adjacent positions .

Reduction and Functionalization

-

The nitro group in 4-NO₂/5-NMe₂ resists reduction under standard conditions (e.g., Fe/HCl), unlike nitro groups in non-ortho-substituted analogs . This stability is attributed to electron withdrawal by the benzofurazan ring and steric shielding by the dimethylamino group.

Biological Activity

Benzofurazan derivatives are explored as:

-

Fungicides : Nitro groups enhance electrophilicity, enabling interactions with microbial enzymes .

-

NO donors : Benzofuroxan analogs release nitric oxide under physiological conditions, though 4-NO₂/5-NMe₂ lacks the N-oxide moiety required for this activity .

Experimental Data and Comparative Analysis

Table 2: Comparative Reactivity of Nitrobenzofurazan Derivatives

| Compound | Reactivity with Amines | Reduction Feasibility | Fluorescence λ<sub>em</sub> (nm) |

|---|---|---|---|

| 4-NO₂/5-NMe₂ | Moderate | Low | Not reported |

| 4-NO₂/5-Cl | High | High | N/A |

| 4-NH₂/5-NO₂ | Low | N/A | 596–604 |

Aplicaciones Científicas De Investigación

Fluorogenic and Fluorescent Labeling

Benzofurazan derivatives are widely used as fluorogenic and fluorescent labeling reagents in biochemical assays. The compound's ability to emit fluorescence upon interaction with specific targets makes it valuable for:

- Cell Imaging : Used in live-cell imaging to track cellular processes.

- Biomolecule Detection : Employed in assays for detecting proteins, nucleic acids, and small molecules.

A notable study demonstrated the effectiveness of benzofurazan derivatives in detecting specific biomolecules through fluorescence, enhancing the sensitivity of assays significantly .

Chromogenic Detection

The compound serves as a substrate for chromogenic detection methods. This application is particularly useful in:

- Environmental Monitoring : Detection of pollutants or toxins through colorimetric changes.

- Clinical Diagnostics : Utilized in assays that require visual confirmation of the presence of specific analytes.

Research has shown that benzofurazan-based substrates can provide rapid and reliable results in various diagnostic applications .

Medicinal Chemistry

Benzofurazan compounds have been investigated for their potential therapeutic properties. They exhibit:

- Antimicrobial Activity : Studies indicate that certain benzofurazan derivatives possess significant antibacterial and antifungal properties.

- Anticancer Properties : Research has identified some derivatives as promising candidates for cancer treatment due to their ability to induce apoptosis in cancer cells.

For example, a case study highlighted the anticancer effects of a specific benzofurazan derivative on tumor cell lines, showcasing its potential as a chemotherapeutic agent .

Data Table: Summary of Applications

Mecanismo De Acción

El ácido N-Glicolilneuramínico ejerce sus efectos mediante su incorporación a las glicoproteínas y los glicolípidos en las superficies celulares . Esta incorporación puede afectar las interacciones célula-célula, las respuestas inmunitarias y la unión de patógenos . Los objetivos moleculares incluyen varios receptores de superficie celular y enzimas involucrados en la glicosilación .

Comparación Con Compuestos Similares

El ácido N-Glicolilneuramínico es similar al ácido N-Acetilneuramínico, siendo la principal diferencia un átomo de oxígeno adicional en el ácido N-Glicolilneuramínico . Esta diferencia afecta sus propiedades biológicas y su presencia en diferentes especies . Otros compuestos similares incluyen varios ácidos siálicos que difieren en sus grupos funcionales y funciones biológicas .

Lista de compuestos similares

- Ácido N-Acetilneuramínico

- Derivados del ácido N-Glicolilneuramínico

- Otros ácidos siálicos con diferentes grupos funcionales

Propiedades

Número CAS |

18378-28-4 |

|---|---|

Fórmula molecular |

C8H8N4O3 |

Peso molecular |

208.17 g/mol |

Nombre IUPAC |

N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine |

InChI |

InChI=1S/C8H8N4O3/c1-11(2)6-4-3-5-7(10-15-9-5)8(6)12(13)14/h3-4H,1-2H3 |

Clave InChI |

HKZHOGJBXORQQD-UHFFFAOYSA-N |

SMILES |

CN(C)C1=C(C2=NON=C2C=C1)[N+](=O)[O-] |

SMILES canónico |

CN(C)C1=C(C2=NON=C2C=C1)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.